
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran is a heterocyclic compound characterized by the presence of a pyran ring with formyl and dibutylthio substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran typically involves the thiylation of 2-formyl-2,3-dihydro-4H-pyran. One common method includes the reaction of 2-formyl-2,3-dihydro-4H-pyran with dibutyl disulfide in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the dibutylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Silver oxide in an alkaline medium is commonly used for the oxidation of the formyl group.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2,5-Dibutylthio-2,3-dihydro-4H-pyran-2-carboxylic acid.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran and its derivatives involves interactions with various molecular targets. For instance, its derivatives can inhibit DNA synthesis by interacting with DNA and related enzymes . The presence of the formyl group allows for the formation of Schiff bases with primary amines, which can further interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formyl-2,5-dimethoxy-2,3-dihydro-4H-pyran: Similar structure but with methoxy groups instead of dibutylthio groups.
2-Formyl-2,5-diethoxy-2,3-dihydro-4H-pyran: Contains ethoxy groups instead of dibutylthio groups.
Uniqueness
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran is unique due to the presence of dibutylthio groups, which impart distinct chemical properties and reactivity compared to its methoxy and ethoxy analogs. These differences can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
33532-16-0 |
|---|---|
Molekularformel |
C14H24O2S2 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
2,5-bis(butylsulfanyl)-3,4-dihydropyran-2-carbaldehyde |
InChI |
InChI=1S/C14H24O2S2/c1-3-5-9-17-13-7-8-14(12-15,16-11-13)18-10-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
ZEYCVTHRVDUVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=COC(CC1)(C=O)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


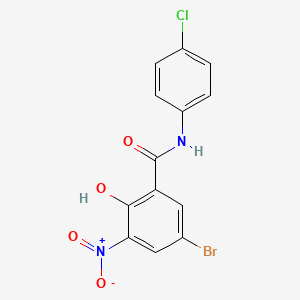

![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)

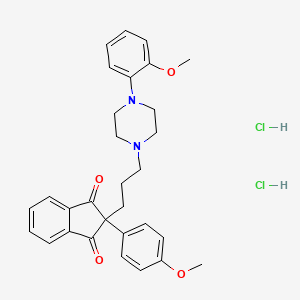
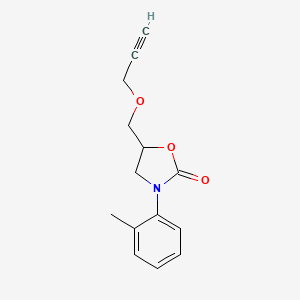
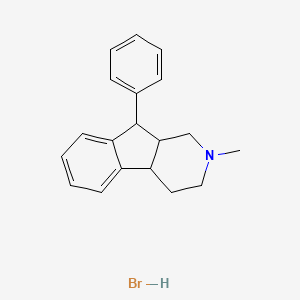

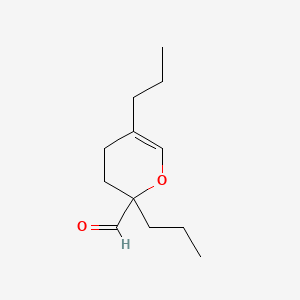

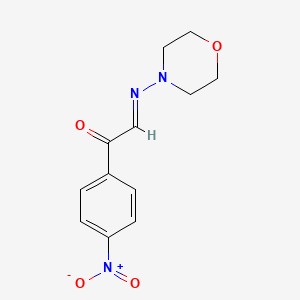
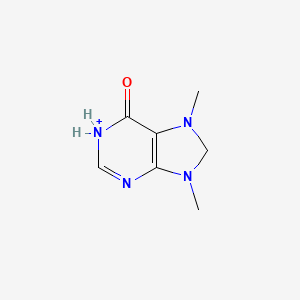
stannane](/img/structure/B14693653.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
